1,1'-(Dodecylimino)dipropan-2-ol
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Overview
Description
1,1'-(Dodecylimino)dipropan-2-ol, also known as DIDP, is a synthetic compound that has gained attention due to its potential applications in scientific research. DIDP is a member of the imidazole class of compounds and has a unique chemical structure that makes it an interesting subject for research. In
Scientific Research Applications
1,1'-(Dodecylimino)dipropan-2-ol has been shown to have potential applications in scientific research, particularly in the field of biochemistry. 1,1'-(Dodecylimino)dipropan-2-ol has been found to be an effective inhibitor of certain enzymes, such as phospholipase A2 and cyclooxygenase-2, which are involved in inflammatory processes. This makes 1,1'-(Dodecylimino)dipropan-2-ol a potential candidate for the development of anti-inflammatory drugs.
Mechanism Of Action
The mechanism of action of 1,1'-(Dodecylimino)dipropan-2-ol involves its ability to bind to the active site of enzymes and inhibit their activity. 1,1'-(Dodecylimino)dipropan-2-ol has been found to bind to the catalytic site of phospholipase A2 and prevent the hydrolysis of phospholipids, which leads to the inhibition of inflammation. 1,1'-(Dodecylimino)dipropan-2-ol has also been found to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
1,1'-(Dodecylimino)dipropan-2-ol has been found to have several biochemical and physiological effects. In addition to its anti-inflammatory properties, 1,1'-(Dodecylimino)dipropan-2-ol has been found to have antioxidant properties, which can protect cells from oxidative damage. 1,1'-(Dodecylimino)dipropan-2-ol has also been found to have antitumor properties, which make it a potential candidate for the development of anticancer drugs.
Advantages And Limitations For Lab Experiments
One advantage of using 1,1'-(Dodecylimino)dipropan-2-ol in lab experiments is its relatively simple synthesis method. 1,1'-(Dodecylimino)dipropan-2-ol is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one limitation of using 1,1'-(Dodecylimino)dipropan-2-ol in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for research on 1,1'-(Dodecylimino)dipropan-2-ol. One area of research could be the development of new anti-inflammatory drugs based on the structure of 1,1'-(Dodecylimino)dipropan-2-ol. Another area of research could be the development of new anticancer drugs based on the antitumor properties of 1,1'-(Dodecylimino)dipropan-2-ol. Additionally, research could focus on the development of new methods for synthesizing 1,1'-(Dodecylimino)dipropan-2-ol or improving its solubility in aqueous solutions. Overall, the unique chemical structure and potential applications of 1,1'-(Dodecylimino)dipropan-2-ol make it an interesting subject for further research.
Synthesis Methods
The synthesis of 1,1'-(Dodecylimino)dipropan-2-ol involves the reaction of dodecylamine and 2,3-epoxypropanol in the presence of a catalyst. The resulting product is purified using column chromatography to obtain pure 1,1'-(Dodecylimino)dipropan-2-ol. The synthesis of 1,1'-(Dodecylimino)dipropan-2-ol is relatively simple and can be carried out in a laboratory setting.
properties
CAS RN |
1541-66-8 |
---|---|
Product Name |
1,1'-(Dodecylimino)dipropan-2-ol |
Molecular Formula |
C18H39NO2 |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
1-[dodecyl(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C18H39NO2/c1-4-5-6-7-8-9-10-11-12-13-14-19(15-17(2)20)16-18(3)21/h17-18,20-21H,4-16H2,1-3H3 |
InChI Key |
BZJZJFAPSOEUFE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN(CC(C)O)CC(C)O |
Canonical SMILES |
CCCCCCCCCCCCN(CC(C)O)CC(C)O |
Other CAS RN |
1541-66-8 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
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